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Octan-3-yl formate

Flavor Chemistry Fragrance Formulation Volatility

Octan-3-yl formate (CAS 84434-65-1), also known as 3-octyl formate, is a branched-chain carboxylic acid ester in the C9H18O2 homologous series. It is primarily utilized as a flavor and fragrance agent, possessing a characteristic green, juicy, and fruity organoleptic profile distinct from its linear analog, n-octyl formate.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 84434-65-1
Cat. No. B1629287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctan-3-yl formate
CAS84434-65-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC(CC)OC=O
InChIInChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3
InChIKeyPPJCPDSDDKESKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fats and oils;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Guide for Octan-3-yl Formate (CAS 84434-65-1): A Branched Ester for Differentiated Flavor and Fragrance Design


Octan-3-yl formate (CAS 84434-65-1), also known as 3-octyl formate, is a branched-chain carboxylic acid ester in the C9H18O2 homologous series. It is primarily utilized as a flavor and fragrance agent, possessing a characteristic green, juicy, and fruity organoleptic profile distinct from its linear analog, n-octyl formate . Its designation as FEMA GRAS 4009 and evaluation by JECFA (No. 2070) with no safety concern at current intake levels establishes its regulatory standing for food and beverage applications [1][2].

Why Generic 'Octyl Formate' Cannot Substitute for Octan-3-yl Formate: A Case for Chain Branching in Sensory and Physical Performance


Substituting octan-3-yl formate with its common linear isomer, n-octyl formate (CAS 112-32-3), leads to a quantifiable failure in both sensory delivery and physicochemical behavior. While sharing an identical molecular formula (C9H18O2), the position of the ester bond on the 3-position of the octane chain creates a branched architecture that results in a 20.6% higher vapor pressure (0.409 vs. 0.339 mm Hg) and a distinct odor profile described as 'green, juicy, tropical' rather than the linear isomer's 'fruity, rose, cucumber' character . This structural difference fundamentally alters headspace performance and flavor impact, proving that these isomers are not interchangeable in a formulated product without substantial sensory and stability reformulation.

Head-to-Head Technical Evidence: Octan-3-yl Formate vs. n-Octyl Formate


Vapor Pressure Superiority: Quantifying Volatility Differences for Headspace Engineering

A direct head-to-head comparison of technical datasheets reveals that octan-3-yl formate exhibits a 20.6% higher vapor pressure than its linear isomer, n-octyl formate. The vapor pressure of the target compound is 0.409 mm Hg at 25°C, compared to 0.339 mm Hg for the comparator. This property is critical for predicting the compound's behavior in the headspace of a product, directly influencing the initial aroma impact and the temporal evolution of fragrance .

Flavor Chemistry Fragrance Formulation Volatility Headspace Analysis

Lipophilicity Control: A Measurably Lower logP for Targeted Matrix Partitioning

The octanol-water partition coefficient (logP) is a key determinant of a molecule's behavior in complex food and cosmetic matrices. Vendor specifications show a logP (o/w) of 3.30 for octan-3-yl formate, which is 0.19 units lower than the logP of 3.49 reported for n-octyl formate. This difference, resulting from chain branching, indicates measurably lower lipophilicity for the target compound .

Partition Coefficient Lipophilicity Substantivity QSAR

Differentiated Usage Levels in Food: A Proxy for Potency and Safety Margin Comparison

A comparison of recommended usage levels from different food chemical databases shows that octan-3-yl formate is typically used at significantly higher concentrations in finished food products than n-octyl formate. For instance, in baked goods, the usual/maximum use level for octan-3-yl formate is 10/20 mg/kg, whereas for n-octyl formate the maximum level is 7.0 mg/kg. In soft drinks, the differential is even more pronounced (6/10 mg/kg vs. 0.01/1.0 mg/kg) [1][2].

Food Flavoring Use Level GRAS Regulatory

Evidence-Based Application Scenarios for Octan-3-yl Formate in Flavor and Fragrance


Formulating High-Impact 'Green' and 'Tropical' Fruit Top-Notes

When a flavorist requires a volatile, high-impact top-note with a distinct 'green, juicy, tropical' character for a fruit flavor (such as pear, apple, or banana), octan-3-yl formate should be selected over n-octyl formate. The evidence shows its 20.6% higher vapor pressure will provide a more intense initial aroma burst . Its unique odor profile—described as 'green, juicy, fruity apple and pear, waxy, tropical'—contrasts directly with n-octyl formate's 'fruity, rose, orange, cucumber' profile, providing the necessary character specificity .

High-Dosage Bakery and Confectionery Flavoring

For applications requiring a robust, stable flavor that can survive thermal processing, such as baked goods and hard candies, octan-3-yl formate is a technically preferred choice. Usage level data confirms it can be applied at significantly higher maximum concentrations (up to 20 mg/kg in baked goods) compared to n-octyl formate (7 mg/kg) [1]. This higher dosage ceiling allows formulators to achieve a stronger flavor impact in finished products, which is critical for compensating for flavor loss during baking and for cost-effective product development [1].

Fragrance Accords Requiring Balanced Hydrophilic/Lipophilic Substantivity

Perfumers designing complex functional fragrances (e.g., for lotions or cleaners) where control over diffusion and skin substantivity is required should consider the compound's specific logP of 3.30. Its measurably lower lipophilicity compared to n-octyl formate (logP 3.49) suggests it will partition differently between water and oil phases in an emulsion, changing the temporal release profile of the fragrance . This physical property is a key lever for engineering the 'dry-down' performance of a scented product.

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